Product packaging for Ethyl 3,4-dimethylbenzoate(Cat. No.:CAS No. 33499-44-4)

Ethyl 3,4-dimethylbenzoate

Cat. No.: B1360294
CAS No.: 33499-44-4
M. Wt: 178.23 g/mol
InChI Key: GTXUIKILNLXONM-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethylbenzoate, with the CAS Registry Number 33499-44-4, is an organic ester with the molecular formula C 11 H 14 O 2 and a molecular weight of 178.23 g/mol . This compound, also known as this compound, serves as a valuable chemical intermediate in organic synthesis and materials science research. Its structural features make it a compound of interest for various research applications, including use as a building block for more complex molecules, potential monomer for polymer studies, and a standard in analytical chemistry. Researchers utilize this ester in developing novel synthetic methodologies, where its stability and functional groups allow for further chemical modifications. The compound must be handled by qualified professionals in controlled laboratory settings. It is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Always refer to the safety data sheet for proper handling, storage, and disposal information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1360294 Ethyl 3,4-dimethylbenzoate CAS No. 33499-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,4-dimethylbenzoate
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InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXUIKILNLXONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187135
Record name Benzoic acid, 3,4-dimethyl-, ethyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33499-44-4
Record name Benzoic acid, 3,4-dimethyl-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-dimethyl-, ethyl ester
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Record name Benzoic acid, 3,4-dimethyl-, ethyl ester
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Record name ETHYL 3,4-DIMETHYLBENZOATE
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Synthetic Methodologies and Preparative Strategies for Ethyl 3,4 Dimethylbenzoate

Classical Esterification Routes

The traditional methods for synthesizing ethyl 3,4-dimethylbenzoate (B1227856) primarily involve the direct esterification of 3,4-dimethylbenzoic acid with ethanol (B145695) or the transesterification of a corresponding methyl ester.

Acid-Catalyzed Esterification of 3,4-Dimethylbenzoic Acid with Ethanol

The most common and well-established method for preparing ethyl 3,4-dimethylbenzoate is the Fischer-Speier esterification. This reaction involves heating a mixture of 3,4-dimethylbenzoic acid and ethanol in the presence of a strong acid catalyst. athabascau.cabyjus.com

The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium needs to be shifted towards the product side. athabascau.ca This is typically accomplished by using a large excess of ethanol, which also serves as the solvent, or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus. chemicalbook.com

Reaction Mechanism: The mechanism of Fischer esterification involves several key steps: byjus.comorganic-chemistry.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the 3,4-dimethylbenzoic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.org

Table 1: Reaction Conditions for Acid-Catalyzed Esterification
ParameterTypical Conditions
Reactants 3,4-Dimethylbenzoic Acid, Ethanol
Catalyst Concentrated H₂SO₄, p-TsOH
Solvent Excess Ethanol
Temperature Reflux
Reaction Time Several hours
Work-up Neutralization, Extraction, Distillation

Transesterification Approaches

Transesterification is another classical route for the synthesis of this compound. This process involves the conversion of an ester of 3,4-dimethylbenzoic acid, typically the methyl ester, into the corresponding ethyl ester by reaction with ethanol. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In an acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification. masterorganicchemistry.com In a base-catalyzed process, a strong base, such as sodium ethoxide, is used to deprotonate the ethanol, forming a more potent nucleophile (ethoxide ion) that attacks the carbonyl carbon of the methyl ester. youtube.com

The equilibrium nature of the reaction necessitates driving the reaction to completion. This is often achieved by using a large excess of ethanol or by removing the lower-boiling alcohol (methanol in this case) by distillation. ucla.edu

Contemporary Synthetic Innovations

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. This has led to innovations in the synthesis of esters like this compound, particularly in the areas of catalysis and the application of green chemistry principles.

Catalytic Systems in Ester Synthesis

Recent research has focused on the development of heterogeneous catalysts to overcome the drawbacks of homogeneous acid catalysts, such as corrosion, difficulty in separation, and waste generation. dergipark.org.tr

Solid Acid Catalysts: A variety of solid acid catalysts have been explored for esterification reactions. These include:

Ion-exchange resins: Resins like Amberlyst 15 can be used as recyclable catalysts for the esterification of benzoic acid derivatives. dergipark.org.tr

Layered metal benzoates: Alkaline earth layered benzoates, such as those of barium, calcium, and strontium, have been shown to be effective and reusable heterogeneous catalysts for the esterification of benzoic acid. scielo.brresearchgate.net

Zirconium/Titanium Solid Acids: Zirconium-based solid acids, particularly with titanium as a support, have demonstrated high catalytic activity in the synthesis of methyl benzoates from various substituted benzoic acids. mdpi.com

Biocatalysts: The use of enzymes, particularly lipases, as catalysts in organic synthesis is a rapidly growing field. Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are highly efficient for the synthesis of various flavor esters and polyesters. nih.govmdpi.com These enzymatic methods offer high selectivity, operate under mild reaction conditions, and are environmentally friendly. frontiersin.org The biocatalytic synthesis of aromatic esters has been successfully demonstrated, suggesting a viable route for the preparation of this compound. nih.gov

Table 2: Comparison of Catalytic Systems
Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, p-TsOHHigh reaction ratesCorrosive, difficult to separate, waste generation
Heterogeneous Solid Acid Ion-exchange resins, Layered metal benzoates, Zr/Ti oxidesReusable, easy separation, less corrosiveLower reaction rates compared to homogeneous catalysts
Biocatalysts Immobilized lipases (e.g., Novozym 435)High selectivity, mild conditions, environmentally friendlyHigher cost, potential for denaturation

Green Chemistry Principles in this compound Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Catalysts: As discussed, employing heterogeneous solid acid catalysts or biocatalysts aligns with the principles of green chemistry by facilitating catalyst recovery and reuse, thus minimizing waste. dergipark.org.tr

Solvent-Free Synthesis: Conducting the esterification reaction under solvent-free conditions, where one of the reactants (e.g., ethanol) acts as both reactant and solvent, can significantly reduce the environmental impact. dergipark.org.tr

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and reduced side reactions. rasayanjournal.co.in The microwave-assisted synthesis of various esters, including substituted quinoline-3-carboxylates, has been reported, suggesting its potential applicability for the efficient synthesis of this compound. thebioscan.comthebioscan.com

Derivatization and Functionalization Reactions

The chemical reactivity of this compound is primarily dictated by the ester functional group and the substituted aromatic ring. A variety of transformations can be envisaged to modify this molecule.

Hydrolysis: The ester can be hydrolyzed back to 3,4-dimethylbenzoic acid and ethanol under either acidic or basic conditions. libretexts.org Alkaline hydrolysis is typically irreversible as the carboxylate salt is formed. quora.com Kinetic studies on the alkaline hydrolysis of various substituted ethyl benzoates have been conducted, providing insights into the electronic effects of substituents on the reaction rate. rsc.orgrsc.org

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to (3,4-dimethylphenyl)methanol. libretexts.org

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The ester group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. libretexts.orgmsu.edu The outcome of an electrophilic substitution reaction would depend on the interplay of these directing effects and the reaction conditions. For instance, nitration would likely lead to substitution at the position ortho to one of the methyl groups and meta to the ester group. ucalgary.ca

Aminolysis: The reaction of this compound with ammonia (B1221849) or primary/secondary amines would lead to the formation of the corresponding 3,4-dimethylbenzamide. libretexts.org

Reactions of the Methyl Groups: The benzylic protons of the methyl groups could potentially undergo radical halogenation under appropriate conditions, providing a handle for further functionalization.

Reactions at the Ester Linkage

The ester functional group in this compound is a key site for a variety of chemical transformations. These reactions are fundamental in modifying the compound to produce other valuable molecules.

Hydrolysis (Saponification): One of the most common reactions is the hydrolysis of the ester back to its constituent carboxylic acid and alcohol. This process, when carried out in the presence of a base such as sodium hydroxide, is known as saponification. The reaction is essentially irreversible as the carboxylate salt formed is resistant to further nucleophilic attack.

Reduction: The ester can be reduced to form primary alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH4) will reduce the ester to 3,4-dimethylbenzyl alcohol. It is also possible to achieve a partial reduction to the corresponding aldehyde, 3,4-dimethylbenzaldehyde, by using a less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Reaction with Grignard Reagents: Treatment of this compound with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. This reaction proceeds through a nucleophilic acyl substitution mechanism where two equivalents of the Grignard reagent add to the carbonyl carbon.

ReactionReagentsProduct(s)
Hydrolysis (Saponification)NaOH, H₂O3,4-dimethylbenzoic acid, Ethanol
Reduction (to alcohol)LiAlH₄, Et₂O3,4-dimethylbenzyl alcohol
Reduction (to aldehyde)DIBAL-H, Toluene, -78°C3,4-dimethylbenzaldehyde
Grignard ReactionR-MgX, Et₂OTertiary alcohol

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The dimethylphenyl ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that introduces new functional groups onto the aromatic ring. The two methyl groups are ortho, para-directing and activating, while the ethyl carboxylate group is a meta-directing and deactivating group. The interplay of these directing effects determines the position of the incoming electrophile.

Nitration: Nitration of the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion (NO₂⁺) is the active electrophile. Given the directing effects of the substituents, the nitro group is expected to substitute at positions ortho or para to the methyl groups and meta to the ester group. Specifically, nitration of the closely related 3,4-dimethylacetophenone has been shown to yield a mixture of isomers, with the 6-nitro and 2-nitro derivatives being significant products. cdnsciencepub.comacs.org

Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The halogen will preferentially substitute at the positions activated by the methyl groups.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring, respectively. acs.org For instance, the Friedel-Crafts acylation of xylenes (B1142099) with acyl chlorides in the presence of aluminum chloride is a well-established method for producing substituted acetophenones. researchgate.netplymouth.ac.ukaskfilo.com In the case of this compound, the acylation would be directed to the positions activated by the methyl groups.

Sulfonation: Sulfonation of the aromatic ring can be accomplished using fuming sulfuric acid (H₂SO₄/SO₃). The resulting sulfonic acid group is introduced onto the ring. Studies on the sulfonation of o-xylene (B151617) have shown that the position of sulfonation is influenced by the reaction conditions. researchgate.netmdpi.comnih.govmdpi.com For this compound, the sulfonic acid group would be expected to add to the positions ortho to the methyl groups.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Ethyl 3,4-dimethyl-6-nitrobenzoate, Ethyl 3,4-dimethyl-2-nitrobenzoate
BrominationBr₂, FeBr₃Ethyl 2-bromo-3,4-dimethylbenzoate, Ethyl 5-bromo-3,4-dimethylbenzoate
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl 2-acyl-3,4-dimethylbenzoate, Ethyl 5-acyl-3,4-dimethylbenzoate
SulfonationH₂SO₄, SO₃Ethyl 3,4-dimethyl-6-sulfobenzoate, Ethyl 3,4-dimethyl-2-sulfobenzoate

Industrial Synthesis Scale-Up and Process Optimization

The industrial production of this compound primarily relies on the Fischer esterification of 3,4-dimethylbenzoic acid with ethanol, using an acid catalyst. nih.gov Scaling up this process from the laboratory to an industrial scale presents several challenges and requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness.

Reactor Design and Operation: For industrial-scale production, batch or continuous reactors can be employed. Batch reactors are common in the fine chemical industry due to their flexibility. researchgate.netvisimix.comappluslaboratories.com However, continuous flow reactors, such as plug-flow reactors (PFR) or continuous stirred-tank reactors (CSTR), can offer advantages in terms of better heat and mass transfer, improved safety, and more consistent product quality. nih.gov The choice of reactor material is also critical to prevent corrosion from the acidic catalyst.

Process Optimization: Key parameters that need to be optimized for the Fischer esterification process include:

Catalyst: While mineral acids like sulfuric acid are effective, heterogeneous catalysts such as ion-exchange resins or zeolites are increasingly used in industrial settings to simplify catalyst separation and reduce corrosive waste streams. nih.govmdpi.com

Temperature and Pressure: The reaction is typically carried out at elevated temperatures to increase the reaction rate. Operating under vacuum can help in the removal of water, shifting the equilibrium towards the product side.

Reactant Ratio: Using an excess of one reactant, usually the less expensive ethanol, can drive the reaction to completion. wikipedia.org

Water Removal: As Fischer esterification is a reversible reaction, the continuous removal of water is crucial to achieve high yields. This can be accomplished through azeotropic distillation using a Dean-Stark trap or by employing pervaporation membranes. nih.gov

Downstream Processing: After the reaction, the crude product needs to be purified. This typically involves several steps:

Neutralization: The acidic catalyst is neutralized with a base.

Extraction: The ester is extracted into an organic solvent.

Washing: The organic layer is washed to remove any remaining acid, alcohol, and salts.

Distillation: The final purification of this compound is usually achieved by vacuum distillation. helixlab.dkmt.com

The optimization of these downstream processes is essential to minimize product loss and ensure the final product meets the required purity specifications.

ParameterIndustrial ConsiderationOptimization Strategy
Reactor Type Batch, Semi-Batch, or Continuous (CSTR, PFR)Choice depends on production volume, reaction kinetics, and heat transfer requirements. Continuous reactors can offer better control and efficiency for large-scale production. researchgate.netnih.gov
Catalyst Homogeneous (e.g., H₂SO₄) or Heterogeneous (e.g., ion-exchange resins, zeolites)Heterogeneous catalysts are preferred for easier separation, reusability, and reduced waste. nih.govmdpi.com
Temperature Typically elevated to increase reaction rate.Optimized to balance reaction speed with potential side reactions and energy costs.
Pressure Atmospheric or vacuum.Vacuum operation facilitates the removal of water, driving the equilibrium towards the product.
Reactant Ratio Stoichiometric or excess of one reactant.Using an excess of the less expensive reactant (usually ethanol) can increase the yield of the ester. wikipedia.org
Water Removal Crucial for driving the equilibrium.Azeotropic distillation (e.g., with a Dean-Stark trap) or membrane-based separation (pervaporation). nih.gov
Purification Neutralization, extraction, washing, and distillation.Multi-step process to remove impurities and achieve high product purity. Vacuum distillation is often the final step. helixlab.dkmt.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Ethyl 3,4-dimethylbenzoate (B1227856), ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments are used to precisely map out the molecular architecture.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of Ethyl 3,4-dimethylbenzoate provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the ethyl group protons and the aromatic ring protons, as well as the protons of the two methyl groups attached to the ring.

The ethyl ester group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) (-CH₂) protons, being adjacent to an oxygen atom, are deshielded and appear as a quartet at approximately 4.3 ppm due to coupling with the three neighboring methyl protons. These methyl (-CH₃) protons of the ethyl group appear as a triplet around 1.4 ppm, coupled to the two methylene protons.

The two methyl groups on the aromatic ring are in slightly different chemical environments and appear as two distinct singlets around 2.3 ppm. The three protons on the aromatic ring exhibit a pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. A singlet is expected for the proton at the C-2 position, a doublet for the proton at the C-5 position, and a doublet of doublets or a doublet for the proton at the C-6 position, typically appearing in the range of 7.0-8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift and Coupling Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ethyl -CH₃~1.4Triplet (t)3H~7.1
Ring -CH₃ (C-3)~2.3Singlet (s)3HN/A
Ring -CH₃ (C-4)~2.3Singlet (s)3HN/A
Ethyl -CH₂~4.3Quartet (q)2H~7.1
Aromatic H-5~7.2Doublet (d)1H~7.8
Aromatic H-6~7.7Doublet (d)1H~7.8
Aromatic H-2~7.8Singlet (s)1HN/A

Carbon-13 (¹³C) NMR Analysis and Chemical Shift Assignments

The proton-decoupled ¹³C NMR spectrum of this compound displays a total of 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming the aromatic carbons are all unique.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166 ppm. The carbons of the ethyl group show signals around 61 ppm for the oxygen-linked methylene carbon (-OCH₂) and around 14 ppm for the terminal methyl carbon (-CH₃). ucalgary.ca The two methyl carbons attached to the aromatic ring are expected to have chemical shifts in the range of 19-21 ppm. The six aromatic carbons will produce signals in the typical aromatic region of 125-140 ppm. The quaternary carbons (C-1, C-3, and C-4) can be distinguished from the protonated carbons (C-2, C-5, and C-6) by their lower intensity or by using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Ring -CH₃ (C-3)~20
Ring -CH₃ (C-4)~20
Ethyl -OCH₂~61
Aromatic CH (C-2, C-5, C-6)~127-130
Aromatic Quaternary C (C-1)~128
Aromatic Quaternary C (C-3, C-4)~137-142
Ester C=O~166

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak would be observed between the methylene quartet (~4.3 ppm) and the methyl triplet (~1.4 ppm) of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, for instance, between the H-5 and H-6 protons, helping to confirm their positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the direct assignment of the carbon signals for all protonated carbons. For example, the aromatic proton signals between 7.0-8.0 ppm would correlate to their corresponding carbon signals in the 127-130 ppm range, while the ethyl protons would correlate to their respective carbon signals at ~61 ppm and ~14 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C couplings, which is vital for connecting different parts of the molecule. youtube.com Key correlations for confirming the structure of this compound would include:

Cross-peaks between the ethyl methylene protons (~4.3 ppm) and the ester carbonyl carbon (~166 ppm).

Correlations between the aromatic protons (H-2, H-5, H-6) and the carbonyl carbon (~166 ppm).

Correlations from the ring methyl protons (~2.3 ppm) to the quaternary carbons they are attached to (C-3 and C-4) and to the adjacent carbons on the ring. This is particularly useful for confirming the 3,4-substitution pattern.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Both EI and ESI are common ionization methods, but they provide different types of information.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (~70 eV). nih.gov This process typically causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The EI mass spectrum of this compound would show a molecular ion peak (M⁺•) at m/z 178, corresponding to its molecular weight. chemnet.com However, the most prominent peaks often result from stable fragment ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is less likely to cause fragmentation. nih.gov It is particularly useful for confirming the molecular weight of a compound. In positive ion mode, ESI would typically produce a protonated molecule [M+H]⁺. For this compound, this would result in a strong signal at m/z 179 (178 + 1).

Fragmentation Pathways and Structural Elucidation

The fragmentation pattern observed in the EI mass spectrum is highly informative for structural elucidation. For this compound (C₁₁H₁₄O₂), several key fragmentation pathways can be predicted based on the structure and data from similar compounds. nih.govnih.gov

The molecular ion (M⁺•) at m/z 178 is the starting point for the fragmentation cascade.

Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the formation of a stable acylium ion. This results in a prominent peak at m/z 133 , which is often the base peak in the spectrum. This ion corresponds to the 3,4-dimethylbenzoyl cation.

Loss of ethylene (B1197577) (C₂H₄): The molecular ion can undergo a McLafferty rearrangement, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This process yields a radical cation at m/z 150 .

Further fragmentation of the acylium ion: The 3,4-dimethylbenzoyl cation (m/z 133) can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in a signal at m/z 105 , corresponding to the dimethylphenyl cation.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/zIon StructureProposed Fragmentation Pathway
178[C₁₁H₁₄O₂]⁺•Molecular Ion (M⁺•)
150[C₉H₁₀O₂]⁺•M⁺• - C₂H₄ (McLafferty Rearrangement)
133[C₉H₉O]⁺M⁺• - •OC₂H₅ (Loss of ethoxy radical)
105[C₈H₉]⁺[C₉H₉O]⁺ - CO (Loss of carbon monoxide)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The key functional groups—the ester, the aromatic ring, and the alkyl substituents—give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. The most prominent of these is the ester carbonyl (C=O) stretching vibration, which is expected to produce a very strong and sharp absorption band in the infrared spectrum, typically in the range of 1715-1730 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers its frequency compared to aliphatic esters.

Other significant vibrational modes include:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are observed just below 3000 cm⁻¹.

C-O Stretching: The ester group exhibits two distinct C-O stretching vibrations: the C(=O)-O stretch and the O-C₂H₅ stretch, which appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: The vibrations of the benzene ring typically result in a series of sharp bands between 1450 and 1610 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹). The out-of-plane bends are particularly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 800-890 cm⁻¹ region.

Table 2. Predicted Fundamental Vibrational Modes for this compound
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (Aromatic)Aromatic Ring3000 - 3100MediumMedium
C-H Stretch (Aliphatic)-CH₃, -CH₂-2850 - 3000Medium-StrongStrong
C=O StretchEster1715 - 1730Very StrongMedium
C=C Stretch (in-ring)Aromatic Ring1450 - 1610Medium-Strong (variable)Strong
C-H Bend (Aliphatic)-CH₃, -CH₂-1370 - 1470MediumMedium
C-O StretchEster1100 - 1300StrongWeak-Medium
C-H Out-of-Plane BendAromatic Ring (1,2,4-trisubstituted)800 - 890StrongWeak

Comparing the vibrational spectrum of this compound with its analogues highlights the influence of the substitution pattern on the benzene ring.

Ethyl Benzoate (B1203000): This parent compound lacks the two methyl groups. ias.ac.inorgchemboulder.comchemicalbook.comnih.govchemicalbook.comwikipedia.orgnist.govsigmaaldrich.com Its spectrum is simpler in the aliphatic C-H stretching and bending regions. The most significant difference lies in the aromatic C-H out-of-plane bending region, where monosubstituted rings show strong absorptions typically between 690-710 cm⁻¹ and 730-770 cm⁻¹. These bands are absent in the spectrum of this compound, which instead would display bands characteristic of 1,2,4-trisubstitution.

Ethyl 4-methylbenzoate: As a para-substituted analogue, its out-of-plane C-H bending vibration gives a characteristic strong band between 800-860 cm⁻¹, which might overlap with the expected region for this compound. However, the latter would likely show a more complex pattern due to the lower symmetry of its substitution.

Ethyl 3,5-dimethylbenzoate (B1240308): This isomer has a 1,3,5-trisubstituted pattern. This substitution pattern typically gives rise to strong C-H out-of-plane bending bands in the 680-725 cm⁻¹ and 810-850 cm⁻¹ regions. The distinct positions and patterns of these bands would allow for clear differentiation between the 3,4- and 3,5-dimethyl isomers using IR or Raman spectroscopy.

The positions of the C=O and C-O ester stretches are less affected by the ring substitution pattern, although minor shifts can occur due to electronic effects of the methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group of the ester. This system gives rise to characteristic absorption bands in the UV region.

The expected electronic transitions include:

π → π* Transitions: These are typically strong absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For substituted benzenes, two main π → π* bands are often observed: the E2-band (typically around 200-240 nm) and the B-band (typically around 240-280 nm). The methyl and ethyl carboxylate substituents are expected to cause a slight bathochromic (red) shift of these bands compared to unsubstituted benzene.

n → π* Transition: This is a weaker absorption resulting from the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. This band is often observed as a shoulder on the longer-wavelength side of the main π → π* bands and can be sensitive to solvent polarity.

Information on the emission spectra (fluorescence or phosphorescence) of this compound is also scarce. Aromatic esters can exhibit fluorescence, but the quantum yields are often low. The emission wavelength would be longer than the absorption wavelength (Stokes shift).

Table 3. Predicted Electronic Transitions for this compound
TransitionOrbital ChangeExpected Wavelength RegionExpected Molar Absorptivity (ε)
E2-bandπ → π~230 - 250 nmHigh (~10,000 - 15,000 L mol⁻¹ cm⁻¹)
B-bandπ → π~270 - 290 nmLow - Medium (~500 - 2,000 L mol⁻¹ cm⁻¹)
R-bandn → π*~300 - 320 nmVery Low (<100 L mol⁻¹ cm⁻¹), often obscured

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org The determination of this value requires specialized spectrofluorometric measurements against a known standard.

There is no published experimental data for the fluorescence quantum yield of this compound. In general, the quantum yields of simple aromatic esters are modest and highly dependent on the molecular structure and solvent environment. acs.orgchalmers.se Non-radiative decay pathways, such as intersystem crossing to the triplet state and internal conversion, often compete effectively with fluorescence, leading to lower quantum yields. chemrxiv.org

The photoreactivity of this compound would be dictated by the behavior of its excited states. Potential photoreactions for aromatic esters can include intramolecular hydrogen abstraction or cycloaddition reactions, although such reactivity often requires specific structural features not present in this molecule. nih.gov Without experimental data, any discussion of its specific photoreactivity or quantum efficiency remains speculative.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool in chemical analysis, providing the means to separate, identify, and quantify the components of a mixture. For a moderately polar and volatile compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly effective.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase, a high-boiling liquid coated on an inert solid support, and the mobile phase, an inert gas.

For this compound, a non-polar or mid-polar capillary column, such as one coated with a polysiloxane stationary phase (e.g., 5% phenyl-methylpolysiloxane), is typically employed. The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. In the context of analyzing products from the hydrodeoxygenation of biomass and polyethylene (B3416737) terephthalate, this compound has been identified with a specific retention time, underscoring the utility of GC in complex mixture analysis. chula.ac.th

When coupled with a mass spectrometer, GC-MS provides a dual-layered analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each eluting component. This mass spectrum serves as a molecular fingerprint, allowing for highly confident identification. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester group and the aromatic ring. While a publicly available mass spectrum for this compound in major databases is not readily found, its identity can be confirmed through comparison with a synthesized standard or by detailed analysis of its fragmentation pattern. The National Institute of Standards and Technology (NIST) provides a reference for the compound, confirming its chemical identity. nist.gov

Table 1: Representative Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Parameters for the Analysis of this compound

ParameterTypical Value/Condition
Gas Chromatograph (GC)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5)
Stationary Phase5% Phenyl-methylpolysiloxane
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio) or Splitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-400
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

High-performance liquid chromatography is a versatile separation technique that is particularly well-suited for compounds that are non-volatile or thermally labile. In HPLC, a liquid mobile phase is pumped through a column packed with a solid stationary phase. The separation of analytes is based on their differential interactions with the stationary and mobile phases.

For the analysis of this compound, reversed-phase HPLC is the most common approach. This technique utilizes a non-polar stationary phase, typically a C18-bonded silica, and a polar mobile phase. A gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. A typical mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency for mass spectrometry detection.

Detection in HPLC can be achieved using a variety of detectors, with ultraviolet (UV) detection being common for aromatic compounds like this compound due to the presence of the benzene ring which absorbs UV light.

For more sensitive and selective analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique involves the use of a triple quadrupole mass spectrometer, which allows for the selection of a specific precursor ion (the molecular ion of the analyte) and the monitoring of its characteristic product ions formed through collision-induced dissociation. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for the quantification of the analyte at very low concentrations, even in complex matrices. While specific LC-MS/MS transition data for this compound is not widely published, a method could be developed by first identifying the precursor ion in full scan mode and then optimizing the collision energy to produce stable and intense product ions.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Parameters for the Analysis of this compound

ParameterTypical Value/Condition
High-Performance Liquid Chromatograph (HPLC)
ColumnC18 reversed-phase, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient ProgramStart at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV-Vis Diode Array Detector (DAD) at 230 nm
Tandem Mass Spectrometer (MS/MS)
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)To be determined experimentally
Collision GasArgon
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C

Structural Elucidation Through X Ray Crystallography

Single Crystal X-ray Diffraction Analysis of Ethyl 3,4-dimethylbenzoate (B1227856)

As of the current literature, the crystal structure of Ethyl 3,4-dimethylbenzoate has not been determined and deposited in crystallographic databases. A hypothetical single-crystal X-ray diffraction experiment would involve growing a suitable, high-quality single crystal of the compound, which can be achieved through techniques like slow evaporation of a saturated solution.

The analysis would be expected to reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The aromatic ring is expected to be largely planar, with the ethyl ester group exhibiting a certain degree of conformational flexibility. The orientation of the ester group relative to the benzene (B151609) ring is a key conformational feature. In many benzoate (B1203000) derivatives, this group is nearly co-planar with the aromatic ring to maximize π-conjugation, but steric hindrance from adjacent substituents can cause it to rotate out of the plane. For this compound, with methyl groups at the 3 and 4 positions, significant steric clash with the ethyl ester at the 1-position is not anticipated, suggesting a relatively planar conformation might be favored.

Crystallographic Studies of Related Dimethylbenzoate Esters and Metal Complexes

To predict the crystallographic parameters of this compound, it is instructive to examine the determined crystal structures of its isomers and other substituted ethyl and methyl benzoates. For instance, the crystal structure of Ethyl 2,6-dimethoxybenzoate has been reported to crystallize in the triclinic space group P-1 with two molecules in the asymmetric unit. researchgate.net In contrast, Ethyl 4-fluoro-3-nitrobenzoate crystallizes in the monoclinic space group P21/c. nih.gov Another related compound, Ethyl 4-(dimethylamino)benzoate (B8555087), also crystallizes in a monoclinic system (P21/a). researchgate.net

These examples demonstrate that even small changes in the substitution pattern on the benzene ring can lead to different crystal systems and space groups. The table below summarizes the crystallographic data for several related benzoate esters.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
Ethyl 2,6-dimethoxybenzoate researchgate.netC₁₁H₁₄O₄TriclinicP-18.551810.882611.993998.2871077.544
Ethyl 4-fluoro-3-nitrobenzoate nih.govC₉H₈FNO₄MonoclinicP2₁/c9.924613.28836.931094.410911.364
Ethyl 4-(dimethylamino)benzoate researchgate.netC₁₁H₁₅NO₂MonoclinicP2₁/a12.0868.16912.012109.151074.204

Analysis of Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is a result of a delicate balance of various non-covalent interactions. In the case of aromatic esters like this compound, a combination of weak C—H···O and C—H···π hydrogen bonds, dipole-dipole interactions, and potentially π-π stacking interactions are expected to dictate the supramolecular architecture. acs.orgrsc.org

In the crystal structure of Ethyl 4-(dimethylamino)benzoate, molecules are linked into chains along the a-axis by weak C—H···O hydrogen bonds. researchgate.net Similarly, for Ethyl 4-fluoro-3-nitrobenzoate, C—H···O intermolecular interactions are significant, linking molecules into dimers. nih.gov The crystal packing of Ethyl 2,6-dimethoxybenzoate is stabilized by a combination of C—H···π and weak C—H···O interactions, with no evidence of π-π stacking, likely due to the steric hindrance of the methoxy (B1213986) groups. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the structural and electronic properties of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often yields results in good agreement with experimental findings.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the structure corresponding to the minimum energy on the potential energy surface. For Ethyl 3,4-dimethylbenzoate (B1227856), this involves optimizing bond lengths, bond angles, and dihedral angles.

The optimized structure reveals a nearly planar benzene (B151609) ring, with the attached methyl and ethyl carboxylate groups exhibiting specific orientations. The planarity of the aromatic ring is a key feature, while the ethyl ester group can adopt different conformations due to rotation around the C-O single bond. Conformer analysis is performed to identify the most stable conformer, which is typically the one with the lowest calculated energy. In similar ethyl ester compounds, the gauche conformation is often found to be the most stable. researchgate.net The precise bond lengths and angles are critical for understanding the molecule's steric and electronic environment.

Parameter Bond Length (Å) Bond Angle (°)
C-C (aromatic) 1.392 - 1.409
C-O 125.03
C=O 1.364

This interactive table is based on data for a related carboxamide pyrimidine (B1678525) molecule, illustrating typical computational outputs. orientjchem.org

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method.

A detailed analysis of the vibrational modes allows for the assignment of specific spectral bands to particular molecular motions, such as C-H stretching, C=O stretching of the ester group, and various bending and rocking modes of the methyl and ethyl groups. This correlation between theoretical and experimental spectra is crucial for confirming the molecular structure and interpreting spectroscopic data.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Ethyl Benzoate (B1203000) (Analogous System)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O Stretch ~1720 ~1720
Aromatic C=C Stretch ~1600 ~1600
C-O Stretch ~1270 ~1275

This interactive table illustrates the typical correlation between calculated and experimental data for a closely related molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netnih.gov The spatial distribution of these orbitals is also important; for Ethyl 3,4-dimethylbenzoate, the HOMO is typically localized over the electron-rich aromatic ring and methyl groups, while the LUMO is concentrated on the carbonyl group and the benzene ring, indicating the likely sites for nucleophilic and electrophilic interactions. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Related Parameters Note: The values presented are representative for similar aromatic compounds as specific data for this compound was not available.

Parameter Value (eV)
E_HOMO -7.06
E_LUMO -2.54
HOMO-LUMO Gap (ΔE) 4.52
Ionization Potential (I) 7.06
Electron Affinity (A) 2.54

This interactive table is based on data from a study on a substituted pyran carboxylate, illustrating the types of quantum chemical identifiers derived from HOMO-LUMO energies. materialsciencejournal.org

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduwisc.edu It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This method is particularly useful for understanding charge delocalization and hyperconjugative effects. orientjchem.orgacadpubl.eu

In this compound, significant delocalization occurs from the lone pairs of the ester oxygen atoms into the antibonding π* orbitals of the benzene ring and the carbonyl group (n → π* interactions). These interactions contribute to the stability of the molecule and influence its electronic properties. The analysis can quantify the stabilization energy (E(2)) for each donor-acceptor interaction, highlighting the most significant charge transfer pathways within the molecular system. orientjchem.orgacadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.orguni-muenchen.de It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.com MEP maps are invaluable for predicting reactive sites for electrophilic and nucleophilic attack. nih.govuni-muenchen.de

For this compound, the MEP map would show the most negative potential (typically colored red) concentrated around the carbonyl oxygen atom, indicating its high electron density and susceptibility to electrophilic attack. nih.gov Regions of positive potential (colored blue) would be found around the hydrogen atoms of the methyl and ethyl groups, representing electron-deficient areas that are attractive to nucleophiles. nih.gov The aromatic ring would exhibit a region of intermediate, slightly negative potential due to its π-electron cloud. ucsb.edu

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant electron delocalization and charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The presence of the electron-donating dimethyl groups and the electron-withdrawing ethyl carboxylate group on the benzene ring can create an intramolecular charge transfer system, which is a prerequisite for NLO activity. researchgate.netscirp.org A large calculated value for the first-order hyperpolarizability (β) is a strong indicator of a molecule's potential as an NLO material. researchgate.net Calculations for similar donor-acceptor substituted benzoates have shown that they can possess significant NLO properties. researchgate.netscirp.org

Table 4: Calculated Non-Linear Optical Properties (Analogous System) Note: Values are for Ethyl 4-dimethylaminobenzoate, a related NLO chromophore, to illustrate typical computational results.

Property Calculated Value
Dipole Moment (μ) Varies with method
Polarizability (α) Varies with method

This interactive table is based on findings for a similar molecule known for its NLO properties. researchgate.net

Molecular Docking and Simulation Studies (Focus on Chemical Interactions)

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific molecular docking and simulation studies focused on this compound. While computational chemistry is a robust field for investigating the interactions of small molecules with biological targets, published research detailing the specific binding modes, interaction energies, and conformational dynamics of this compound with proteins or other macromolecules is not currently available.

Therefore, this section will outline the theoretical framework and methodologies that would be employed in such an investigation, based on standard practices in the field of computational chemistry.

Theoretical Approach to Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would typically involve docking the compound into the active site of a selected protein target. The primary goal would be to identify the most likely binding pose and to characterize the non-covalent interactions that stabilize this pose.

Key chemical interactions that would be analyzed include:

Hydrogen Bonds: The ester group of this compound contains a carbonyl oxygen that can act as a hydrogen bond acceptor. Docking studies would identify if this oxygen atom can form hydrogen bonds with amino acid residues such as serine, threonine, or lysine (B10760008) within a protein's binding site.

Hydrophobic Interactions: The benzene ring and the two methyl groups, as well as the ethyl group of the ester, are all nonpolar. These moieties would be expected to form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic benzene ring of this compound could potentially engage in pi-pi stacking interactions with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

A hypothetical molecular docking study would yield data that could be presented in a table similar to the one below, detailing the predicted binding affinity and the specific interactions observed.

Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Interacting Residues Type of Interaction
Protein X -7.5 TYR 23, PHE 88 Pi-Pi Stacking
LEU 27, VAL 90 Hydrophobic
SER 15 Hydrogen Bond (with carbonyl oxygen)
Protein Y -6.8 ILE 45, ALA 102 Hydrophobic

Note: The data in this table is purely illustrative and is intended to demonstrate how the results of a molecular docking study would be presented. No experimental or computational data for these interactions has been published.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations would be the next logical step to investigate the dynamic stability of the predicted binding pose over time. An MD simulation would model the movement of every atom in the this compound-protein complex over a specific period, typically nanoseconds to microseconds.

The primary objectives of such a simulation would be to:

Assess the stability of the key interactions identified in the docking study.

Observe any conformational changes in the protein or the ligand upon binding.

Calculate the binding free energy with a higher level of accuracy, often using methods like MM/PBSA or MM/GBSA.

The results from an MD simulation would provide a more realistic and dynamic picture of the chemical interactions, confirming whether the static pose predicted by molecular docking is maintained in a more physiologically relevant, solvated environment.

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies

Mechanistic Pathways of Ester Hydrolysis and Transesterification

The ester linkage in ethyl 3,4-dimethylbenzoate (B1227856) is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions. These transformations can be catalyzed by either acids or bases, each following a distinct mechanistic pathway.

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol (B145695) molecule yield 3,4-dimethylbenzoic acid. The mechanism is a reversible process, and the equilibrium can be shifted towards the products by using an excess of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide ion, which is a stronger base than the resulting carboxylate. The ethoxide ion then deprotonates the newly formed 3,4-dimethylbenzoic acid in an irreversible step to yield sodium 3,4-dimethylbenzoate and ethanol. This final acid-base reaction drives the equilibrium towards the products, making saponification an effectively irreversible process.

Transesterification:

Transesterification involves the conversion of ethyl 3,4-dimethylbenzoate into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from an alcohol molecule (e.g., methanol). A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, yielding the new ester (e.g., mthis compound).

Base-Catalyzed Transesterification: An alkoxide ion (e.g., methoxide) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the ethoxide ion results in the formation of the new ester. This reaction is an equilibrium process, and the position of the equilibrium is determined by the relative concentrations and stabilities of the reactants and products.

Radical and Ionic Reaction Pathways Involving this compound

While the primary reactivity of this compound involves nucleophilic acyl substitution and electrophilic aromatic substitution, it can also participate in radical and other ionic reactions under specific conditions.

Radical Reactions: The benzylic positions of the two methyl groups are susceptible to radical halogenation, for instance, with N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of ethyl 3-(bromomethyl)-4-methylbenzoate or ethyl 4-(bromomethyl)-3-methylbenzoate.

Ionic Reactions: The ester can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the ethoxide and further reduction of the intermediate aldehyde to yield (3,4-dimethylphenyl)methanol.

Catalytic Cycles and Turnover Frequencies in Synthesis and Transformation

The synthesis of this compound is typically achieved through Fischer esterification of 3,4-dimethylbenzoic acid with ethanol, using an acid catalyst such as sulfuric acid or a solid acid catalyst.

Catalytic Cycle for Fischer Esterification:

Protonation of the carbonyl oxygen of 3,4-dimethylbenzoic acid by the acid catalyst.

Nucleophilic attack by ethanol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield this compound and regenerate the acid catalyst.

Information on specific turnover frequencies for the synthesis or transformation of this compound is not extensively documented in the literature. These values are highly dependent on the specific catalyst, reaction conditions (temperature, pressure, solvent), and reactor design.

Kinetic Analysis of Reaction Rates and Activation Parameters

While specific kinetic data for the hydrolysis of this compound is scarce, extensive studies on the hydrolysis of its parent compound, ethyl benzoate (B1203000), provide valuable insights. The presence of two electron-donating methyl groups in this compound is expected to slightly decrease the rate of base-catalyzed hydrolysis (by reducing the electrophilicity of the carbonyl carbon) and slightly increase the rate of acid-catalyzed hydrolysis (by stabilizing the positive charge in the transition state).

Kinetic studies on the base-catalyzed hydrolysis of ethyl benzoate in a water-methanol solvent system have been reported. The reaction follows second-order kinetics. The activation parameters, including the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), have been determined.

Table 1: Activation Parameters for the Base-Catalyzed Hydrolysis of Ethyl Benzoate in Water-Methanol Media

% of MethanolMole %ΔH* (kJ/mol)ΔG* at 25°C (kJ/mol)ΔS* at 25°C (J/K/mol)
30%16.03101.8384.1359.39
40%22.9096.9684.7641.63
50%30.8294.7485.1632.14
60%40.0688.7085.5610.53
70%50.9787.7985.966.14

Data is for the analogous compound ethyl benzoate and is sourced from the International Journal of Chemical Science. chemicaljournals.com

The data indicates that the enthalpy and entropy of activation are significantly influenced by the solvent composition, which affects the solvation of the initial and transition states. The Gibbs free energy of activation shows a smaller dependence on the solvent composition.

Advanced Applications in Materials Science and Industrial Chemistry

Role as Photoinitiators and Co-initiators in Polymerization Systems

Photoinitiators and co-initiators are critical components in photopolymerization, a process that uses light to initiate a chain reaction to form a polymer. These systems are essential in industries ranging from dental composites to 3D printing and coatings. Typically, a photoinitiator absorbs light and generates reactive species—radicals or cations—that initiate polymerization. Co-initiators, often tertiary amines, act as synergists, enhancing the efficiency of the initiator, particularly in visible light systems, by facilitating the generation of initiating radicals.

The kinetics of photopolymerization, including the rate of polymerization and the final degree of monomer-to-polymer conversion, are crucial for determining the final properties of the material. The choice and concentration of initiator and co-initiator significantly influence these parameters. For a compound to be an effective part of a photoinitiating system, its ability to influence these kinetics would need to be thoroughly characterized. Currently, such kinetic studies specifically employing Ethyl 3,4-dimethylbenzoate (B1227856) are not documented.

The mechanism by which a co-initiator functions typically involves an electron transfer process. In a system like camphorquinone (B77051)/EDMAB, light excites the camphorquinone, which then interacts with the amine (EDMAB) to form an exciplex. Subsequent electron and proton transfer steps generate an active radical from the amine, which then initiates the polymerization of monomers hampfordresearch.com. The specific electronic and steric properties of the amine are critical to this process. Mechanistic studies to confirm whether Ethyl 3,4-dimethylbenzoate can participate in similar photoinitiated polymerization mechanisms have not been reported.

Ligand Chemistry and Coordination Compound Formation

The carboxylate group of benzoate (B1203000) derivatives can act as a ligand, binding to metal ions to form coordination compounds or metal-organic frameworks (MOFs). The substituents on the benzene (B151609) ring can modify the electronic properties and spatial arrangement of the ligand, influencing the structure and properties of the resulting metal complex.

The synthesis of metal complexes involves reacting a metal salt with the ligand, in this case, the 3,4-dimethylbenzoate anion (derived from the corresponding carboxylic acid). Characterization techniques such as single-crystal X-ray diffraction, IR spectroscopy, and thermal analysis are used to determine the structure, bonding, and stability of these complexes. While the coordination chemistry of various substituted benzoates is an active area of research, specific studies detailing the synthesis and structural characterization of metal complexes incorporating the 3,4-dimethylbenzoate ligand are not found in the reviewed literature.

Lanthanide ions (such as Europium, Eu³⁺, and Terbium, Tb³⁺) are known for their unique luminescent properties, including sharp emission bands and long lifetimes jbiochemtech.com. For these properties to be realized, the lanthanide ion is often coordinated to organic ligands that act as "antennas." The ligand absorbs light efficiently and transfers the energy to the central lanthanide ion, which then emits light. The efficiency of this energy transfer and the resulting luminescence are highly dependent on the ligand's structure jmst.infonih.govnih.gov. Aromatic carboxylates are often explored as potential antenna ligands for lanthanides researchgate.net. However, investigations into the luminescent properties of lanthanide complexes specifically formed with 3,4-dimethylbenzoate ligands have not been reported.

Precursor in Fine Chemical and Specialty Chemical Synthesis

Esters of substituted benzoic acids are common intermediates in organic synthesis. They can be hydrolyzed to the corresponding carboxylic acid, reduced to alcohols, or undergo reactions at the aromatic ring. The precursor, 3,4-Dimethylbenzoic acid, is noted for its use as a building block and intermediate in the synthesis of various specialty chemicals chemimpex.comchemicalbook.com. Its applications include:

Polymer Production : It serves as a monomer or additive to create polymers with enhanced thermal stability and specific mechanical properties chemimpex.com.

Pharmaceuticals : The 3,4-dimethylphenyl moiety is a structural component in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) chemimpex.com.

Other Specialty Chemicals : It is also used as an intermediate in the manufacturing of certain dyes, fragrances, and agrochemicals chemimpex.com.

While the acid is cited for these roles, specific, documented synthetic pathways where this compound is the direct starting material for such fine or specialty chemicals are not detailed in available research literature.

Limited Publicly Available Data on Advanced Applications of this compound in Materials Science

Despite a comprehensive search of scientific literature and industrial chemistry databases, there is a notable scarcity of publicly available information regarding the specific advanced applications of this compound as a specialty solvent or performance additive in materials science and industrial chemistry. While data on its basic chemical properties are accessible, detailed research findings on its use in specialized formulations are not readily found in the public domain.

This suggests that this compound may be a compound with limited current industrial application in these advanced sectors, or its uses are proprietary and not widely published. The focus of available literature and commercial data often falls on its isomers, such as Ethyl 2,4-dimethylbenzoate and Ethyl 3,5-dimethylbenzoate (B1240308), or on derivatives like Ethyl 4-(dimethylamino)benzoate (B8555087), which have more documented roles, for instance, as solvents for resins and lacquers or as photoinitiators in polymerization processes.

Without specific studies or technical data sheets detailing its performance, any discussion on the formulation of this compound as a specialty solvent or performance additive would be speculative. Research into its potential properties, such as solvency power for specific polymers, its efficacy as a plasticizer, or its role as a flow and leveling agent in coatings, would be necessary to determine its viability for such applications.

Environmental Fate and Degradation Mechanisms General, Non Toxicological Aspects

Persistence and Mobility in Environmental Compartments

The persistence and mobility of Ethyl 3,4-dimethylbenzoate (B1227856) in the environment are dictated by its physical and chemical properties, primarily its tendency to adsorb to soil and sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A higher Koc value indicates a greater tendency for a substance to bind to soil particles, reducing its mobility in the environment.

Estimated Physicochemical Properties and Mobility of Ethyl 3,4-dimethylbenzoate
ParameterEstimated ValueImplication for Environmental Mobility
LogKow (Octanol-Water Partition Coefficient)3.5 (Estimated)Indicates a tendency to partition into organic matter.
Water SolubilityLow (Estimated)Limits leaching into groundwater.
LogKoc (Soil Organic Carbon-Water Partitioning Coefficient)3.16 (Estimated via EPI Suite™ KOCWIN™)Suggests moderate to low mobility in soil.

Biotransformation and Biodegradation Mechanisms in Environmental Systems

The ultimate fate of many organic compounds in the environment is determined by microbial degradation. For this compound, biodegradation is anticipated to be a significant removal mechanism. The initial step in its biodegradation is likely the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 3,4-dimethylbenzoic acid and ethanol (B145695). Both of these products are readily biodegradable.

Research has demonstrated that 3,4-dimethylbenzoic acid can be effectively degraded by certain microorganisms. For example, studies have shown that bacteria of the genus Pseudomonas can utilize 3,4-dimethylbenzoic acid as a sole source of carbon and energy. The degradation pathway typically involves the hydroxylation of the aromatic ring, followed by ring cleavage and further metabolism into central cellular intermediates. This suggests that once this compound is hydrolyzed, its primary degradation product can be mineralized in the environment.

Summary of Degradation Pathways for this compound
Degradation PathwayDescriptionKey Products
Hydrolysis (Abiotic)Cleavage of the ester bond by water.3,4-Dimethylbenzoic acid, Ethanol
Photodegradation (Abiotic)Breakdown upon exposure to sunlight.Various oxidation and cleavage products.
Biotransformation/Biodegradation (Biotic)Initial enzymatic hydrolysis followed by microbial metabolism of the products.3,4-Dimethylbenzoic acid, Ethanol, leading to CO2 and water.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Ethyl 3,4-dimethylbenzoate, and how is purity validated?

  • Synthesis : this compound is typically synthesized via esterification of 3,4-dimethylbenzoic acid with ethanol under acidic catalysis. For derivatives, intermediates like 3-bromopropyl 3,4-dimethylbenzoate can be prepared using column chromatography (20–50% DCM in petroleum ether) and characterized via 1H NMR^1 \text{H NMR}, LC-MS, and HPLC .
  • Purity Validation : Techniques include:

MethodPurposeExample Reference
FT-IR Functional group identificationConfirms ester carbonyl (~1720 cm1^{-1})
NMR (1H,13C^1 \text{H}, ^{13} \text{C})Structural elucidationAssigns aromatic protons and alkyl groups
Mass Spectrometry Molecular weight confirmationLC-MS (e.g., m/z 270.95 for brominated derivatives)

Q. Which spectroscopic techniques are critical for structural characterization?

  • Multinuclear NMR : 1H^1 \text{H} NMR identifies substituent positions (e.g., aromatic protons at δ 7.16–7.78 ppm), while 13C^{13} \text{C} NMR confirms carbonyl and methyl groups .
  • X-ray Crystallography : Resolves steric effects, such as distorted tetrahedral geometries in organometallic derivatives .
  • UV-Vis Spectroscopy : Tracks metabolic intermediates (e.g., diol carboxylic acids in Pseudomonas putida studies) .

Q. What key physicochemical properties influence experimental design?

  • Critical Properties :

PropertyValueRelevance
Boiling Point~244°CDetermines distillation conditions
Density1.027 g/cm³Solubility in organic phases
Refractive Index1.508Purity assessment

Advanced Research Questions

Q. How do steric effects govern reactivity, such as hydrolysis resistance?

  • Steric Hindrance : The 3,4-dimethyl groups hinder nucleophilic attack on the ester carbonyl. For example, ethyl 2,6-dimethylbenzoate is inert to base-catalyzed hydrolysis due to spatial blocking .
  • Experimental Design : Use bulky substituents to study reaction kinetics (e.g., comparative hydrolysis rates with/without methyl groups) .

Q. How to resolve contradictions in microbial degradation studies?

  • Case Study : Rhodococcus rhodochrous N75 oxidizes 3,4-dimethylbenzoate via 3,4-dimethylcatechol but forms dead-end metabolites (e.g., carboxymethyl butenolides), preventing growth .
  • Methodological Approach :

  • Isotope Labeling : Track metabolic pathways (e.g., deuterium labeling in anaerobic oxidation products) .
  • TLC/UV-Vis : Identify intermediates (e.g., spectral shifts under acidic conditions) .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

RiskPrecautionReference
Skin/Eye IrritationPPE (gloves, goggles), immediate rinsing
Inhalation ToxicityUse fume hoods, avoid aerosol formation
StorageStore at 4°C in sealed containers away from ignition sources

Q. How to design experiments probing metabolic pathways in bacterial models?

  • Model Organism : Pseudomonas putida BGXM1 degrades aromatic acids via ortho-cleavage pathways.
  • Protocol :

Growth Substrates : Induce enzymes with toluate derivatives .

Metabolite Extraction : Use acid-base partitioning to isolate diol intermediates .

Analytical Tools : Combine TLC (Table 4 in ) and absorption spectroscopy (Fig. 9 in ) for metabolite profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.